3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide
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Overview
Description
3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furyl group, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-chlorobenzaldehyde and furfural to form the intermediate 5-(2-chlorophenyl)-2-furylmethanol. This intermediate can then be reacted with 3-methylphenylamine under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide can undergo various types of chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The propenamide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the furyl and propenamide moieties may participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(2-Chlorophenyl)-2-furyl)-N-(4-methylphenyl)-2-propenamide
- 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-ethylphenyl)-2-propenamide
- 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide
Uniqueness
3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-methylphenyl group, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
853348-23-9 |
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Molecular Formula |
C20H16ClNO2 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H16ClNO2/c1-14-5-4-6-15(13-14)22-20(23)12-10-16-9-11-19(24-16)17-7-2-3-8-18(17)21/h2-13H,1H3,(H,22,23)/b12-10+ |
InChI Key |
XFVDCKRWFHQVQD-ZRDIBKRKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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